

physical and chemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

2-Chloro-5(trifluoromethyl)pyrimidine

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An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-(trifluoromethyl)pyrimidine is a pivotal fluorinated heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique electronic properties, arising from the synergistic effects of the pyrimidine core, a chloro leaving group, and a trifluoromethyl moiety, render it a valuable synthon for the targeted synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Chloro-5-(trifluoromethyl)pyrimidine**, alongside detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, its utility in the development of kinase inhibitors is highlighted, with a focus on its role in the synthesis of p38 MAP kinase inhibitors, thereby offering insights into its application in targeting specific signaling pathways implicated in a variety of diseases.

Physical and Chemical Properties

2-Chloro-5-(trifluoromethyl)pyrimidine is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below for easy



reference and comparison.

Table 1: General and Physical Properties

Property	Value	Reference
Molecular Formula	C5H2CIF3N2	[1]
Molecular Weight	182.53 g/mol	[1]
Appearance	Solid	[1]
Melting Point	48-52 °C	[1]
Boiling Point (Predicted)	222.1 ± 35.0 °C	[2]
Density (Predicted)	1.504 ± 0.06 g/cm ³	[2]
Flash Point	71.1 °C (closed cup)	[1]

Table 2: Chemical Identifiers

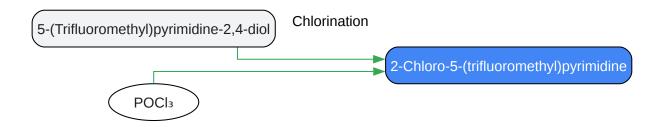
Identifier	Value	Reference
CAS Number	69034-12-4	[1]
InChI	1S/C5H2CIF3N2/c6-4-10-1- 3(2-11-4)5(7,8)9/h1-2H	[1]
InChIKey	TYCYTQLXAIDJNF- UHFFFAOYSA-N	[1]
SMILES	FC(F)(F)c1cnc(Cl)nc1	[1]

Synthesis and Purification Synthetic Pathway

A common synthetic route to **2-Chloro-5-(trifluoromethyl)pyrimidine** involves the chlorination of a pyrimidine precursor, such as **5-(trifluoromethyl)pyrimidine-2,4-diol**. The diol is treated with



a chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms.



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Caption: Synthetic route to 2-Chloro-5-(trifluoromethyl)pyrimidine.

Experimental Protocol: Synthesis from 5-(Trifluoromethyl)uracil

This protocol outlines the synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine, a closely related and often co-produced compound, from which the target molecule can be derived. The synthesis starts from the trifluoromethylation of uracil.

Step 1: Trifluoromethylation of Uracil to form 5-Trifluoromethyluracil (5-TFU)

- In a suitable reaction vessel, suspend uracil in water.
- Add sodium trifluoromethanesulfinate (CF₃SO₂Na) and an organic peroxide (e.g., tert-butyl hydroperoxide) to the suspension.[3]
- The reaction temperature is maintained between 40-100 °C after the addition of the peroxide solution.[3]

Step 2: Chlorination of 5-Trifluoromethyluracil (5-TFU)

- The resulting 5-TFU can be isolated or used directly in the next step.
- React the 5-TFU with phosphoryl chloride (POCl₃) to yield 2,4-dichloro-5-trifluoromethylpyrimidine.[3]



Further selective reduction or substitution reactions can then be employed to obtain **2-Chloro-5-(trifluoromethyl)pyrimidine**.

Purification Protocol: Recrystallization

Purification of the crude product can be achieved by recrystallization. While a specific protocol for this exact compound is not detailed in the provided search results, a general procedure for similar compounds is as follows:

- Dissolve the crude 2-Chloro-5-(trifluoromethyl)pyrimidine in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- · Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of **2-Chloro-5-(trifluoromethyl)pyrimidine**. While specific spectra for this exact compound are not readily available in the public domain, data for the closely related analogue, 2-Chloro-5-(trifluoromethyl)pyridine, can provide valuable insights.

Table 3: Predicted and Analogous Spectroscopic Data



Technique	Predicted/Analogous Data	Reference (for analogous pyridine compound)
¹ H NMR	Aromatic protons expected in the δ 8.5-9.0 ppm range.	[4]
¹³ C NMR	Aromatic carbons and the CF ₃ carbon signal are characteristic.	[5]
¹⁹ F NMR	A singlet for the CF₃ group is expected.	[6]
Mass Spec (EI)	Molecular ion peak (M+) and characteristic fragmentation pattern.	[7]
FT-IR	C-Cl, C-F, and aromatic C-H and C=N stretching vibrations.	[6]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of **2-Chloro-5-(trifluoromethyl)pyrimidine** is dominated by the susceptibility of the C2-chloro substituent to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring nitrogens and the trifluoromethyl group activates the chlorine atom for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols.

This reactivity is the cornerstone of its application in drug discovery, particularly in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

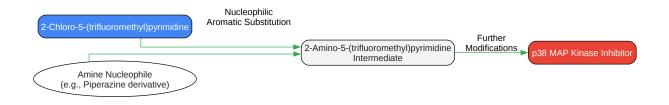
Role in the Synthesis of p38 MAP Kinase Inhibitors

2-Chloro-5-(trifluoromethyl)pyrimidine serves as a key starting material for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. The p38



MAP kinase is a central node in cellular stress responses and inflammation.

The general synthetic strategy involves the nucleophilic substitution of the 2-chloro group with a suitable amine-containing pharmacophore. This reaction is often the initial step in building a more complex molecule designed to fit into the ATP-binding pocket of the p38 kinase.



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Caption: Synthesis of p38 MAP Kinase inhibitors.

Experimental Protocol: Nucleophilic Substitution with an Amine

The following is a general protocol for the reaction of a chloro-pyrimidine with an amine nucleophile, which can be adapted for **2-Chloro-5-(trifluoromethyl)pyrimidine**.

- To a solution of **2-Chloro-5-(trifluoromethyl)pyrimidine** (1.0 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide, dioxane, or isopropanol), add the desired amine nucleophile (1.0-1.2 equivalents).
- Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) (1.5-2.0 equivalents) to the reaction mixture to scavenge the HCl generated.
- Heat the reaction mixture to an appropriate temperature (typically ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.



- Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Safety and Handling

2-Chloro-5-(trifluoromethyl)pyrimidine is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

Table 4: Hazard and Safety Information

Category	Information	Reference
Hazard Statements	H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[1]
Precautionary Statements	P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water.), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)	[1]
Storage	Store at -20°C.	[1]



It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-Chloro-5-(trifluoromethyl)pyrimidine is a versatile and valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its well-defined reactivity, centered on nucleophilic aromatic substitution, allows for the systematic and efficient generation of diverse chemical libraries for drug discovery programs. A thorough understanding of its physical, chemical, and safety properties, as outlined in this guide, is essential for its effective and safe utilization in the research and development of novel therapeutics.

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